molecular formula C22H19F4N3O4S B12381432 Androgen receptor antagonist 8

Androgen receptor antagonist 8

Cat. No.: B12381432
M. Wt: 497.5 g/mol
InChI Key: NVOUUJVEAPMROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androgen receptor antagonist 8 is a compound that inhibits the action of androgen receptors. Androgen receptors are critical in the development and progression of prostate cancer, as they mediate the effects of androgens like testosterone and dihydrotestosterone. By blocking these receptors, androgen receptor antagonists can reduce the growth and proliferation of prostate cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of androgen receptor antagonist 8 involves a cyclization reaction of a precursor compound. The process typically includes the following steps:

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by controlling the stereochemistry of the starting material. This allows for the production of both the compound and its single isomers in a simple and controllable process .

Chemical Reactions Analysis

Types of Reactions

Androgen receptor antagonist 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Mechanism of Action

Androgen receptor antagonist 8 exerts its effects by binding to the ligand-binding domain of androgen receptors. This binding prevents androgens like testosterone and dihydrotestosterone from activating the receptor. As a result, the androgen receptor cannot translocate to the nucleus and initiate the transcription of target genes involved in cell growth and proliferation . This mechanism is crucial in reducing the growth of prostate cancer cells and other androgen-dependent tissues .

Properties

Molecular Formula

C22H19F4N3O4S

Molecular Weight

497.5 g/mol

IUPAC Name

4-[3-[4-(2,3-dihydroxypropoxy)-3-fluorophenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C22H19F4N3O4S/c1-21(2)19(32)28(13-4-3-12(9-27)16(7-13)22(24,25)26)20(34)29(21)14-5-6-18(17(23)8-14)33-11-15(31)10-30/h3-8,15,30-31H,10-11H2,1-2H3

InChI Key

NVOUUJVEAPMROH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)OCC(CO)O)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

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